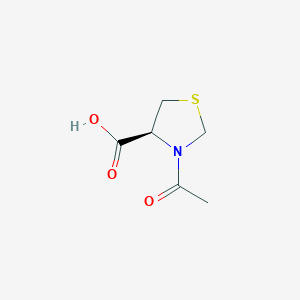

(4S)-3-acetyl-1,3-thiazolidine-4-carboxylic acid

Description

(4S)-3-Acetyl-1,3-thiazolidine-4-carboxylic acid, also known as Folcisteine (IUPAC name: 3-acetyl-4-thiazolidinecarboxylic acid), is a chiral thiazolidine derivative characterized by a five-membered heterocyclic ring containing sulfur and nitrogen. The compound features an acetyl group at the 3-position and a carboxylic acid moiety at the 4-position, with an (S)-configuration at the chiral center (C4) . It is recognized for its role as a plant growth regulator and radioprotective agent, demonstrating efficacy in mitigating radiation-induced collagen metabolism disruptions in preclinical models .

Properties

IUPAC Name |

(4S)-3-acetyl-1,3-thiazolidine-4-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO3S/c1-4(8)7-3-11-2-5(7)6(9)10/h5H,2-3H2,1H3,(H,9,10)/t5-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXTBYSIPOKXCPM-RXMQYKEDSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CSCC1C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N1CSC[C@@H]1C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4S)-3-acetyl-1,3-thiazolidine-4-carboxylic acid typically involves the reaction of an appropriate thiazolidine precursor with acetylating agents under controlled conditions. One common method includes the use of 1,3-thiazolidine-4-carboxylic acid, which is acetylated using acetic anhydride in the presence of a base such as pyridine. The reaction is carried out at room temperature, and the product is purified through recrystallization.

Industrial Production Methods: Industrial production of (4S)-3-acetyl-1,3-thiazolidine-4-carboxylic acid may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors to maintain consistent reaction conditions. The use of automated systems for monitoring and controlling the reaction parameters ensures high efficiency and scalability.

Types of Reactions:

Oxidation: (4S)-3-acetyl-1,3-thiazolidine-4-carboxylic acid can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate. These reactions can lead to the formation of sulfoxides or sulfones.

Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride, leading to the formation of thiazolidine derivatives with reduced functional groups.

Substitution: The compound can participate in nucleophilic substitution reactions, where the acetyl group can be replaced by other functional groups using appropriate nucleophiles.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at moderate temperatures.

Reduction: Lithium aluminum hydride; reactions are usually conducted in anhydrous conditions to prevent hydrolysis.

Substitution: Various nucleophiles such as amines or alcohols; reactions are often performed in the presence of a base to facilitate the substitution process.

Major Products:

Oxidation: Sulfoxides, sulfones.

Reduction: Reduced thiazolidine derivatives.

Substitution: Thiazolidine derivatives with substituted functional groups.

Scientific Research Applications

(4S)-3-acetyl-1,3-thiazolidine-4-carboxylic acid is a heterocyclic compound that contains a thiazolidine ring. It has a sulfur atom and a carboxylic acid group in its structure. It is used in medicinal chemistry and pharmacology because of its potential biological and chemical properties.

Scientific Research Applications

(4S)-3-acetyl-1,3-thiazolidine-4-carboxylic acid has a variety of uses in scientific research:

- Chemistry It can be used as a building block to synthesize more complex heterocyclic compounds.

- Biology It is investigated for its potential biological activities, including antimicrobial and antifungal properties.

- Medicine It is explored for potential therapeutic effects, particularly in the development of new pharmaceuticals.

- Industry It is utilized in the production of specialty chemicals and as an intermediate in various chemical processes.

(4S)-3-acetyl-1,3-thiazolidine-4-carboxylic acid has diverse biological activities, making it increasingly interesting in medicinal chemistry and pharmacology. The compound features an acetyl group and a carboxylic acid functionality, contributing to its reactivity and biological activity. The thiazolidine ring structure allows for various chemical transformations, making it a versatile building block in synthetic chemistry.

Antimicrobial Properties

Research has indicated that (4S)-3-acetyl-1,3-thiazolidine-4-carboxylic acid exhibits significant antimicrobial activity. It has been shown to inhibit the growth of various bacterial strains by interfering with microbial cell wall synthesis, which is a critical target for many antibiotics. A study demonstrated that this compound effectively inhibited the growth of Escherichia coli, showcasing its potential as a therapeutic agent against bacterial infections.

Antioxidant Activity

The compound demonstrates antioxidant properties and can scavenge free radicals, with an IC50 value of 18.17 µg/mL against DPPH radicals. This activity suggests potential applications in preventing oxidative stress-related diseases.

Neuroprotective Effects

Thiazolidine derivatives, including (4S)-3-acetyl-1,3-thiazolidine-4-carboxylic acid, have been evaluated for neuroprotective effects and may mitigate oxidative stress and neuroinflammation, making them candidates for treating neurodegenerative diseases such as Alzheimer's. Research on thiazolidine derivatives revealed their ability to protect neuronal cells from oxidative damage in vitro, supporting the hypothesis that these compounds can serve as neuroprotective agents in models of neurodegeneration.

Preparation Methods

The synthesis of (4S)-3-acetyl-1,3-thiazolidine-4-carboxylic acid involves the reaction of a thiazolidine precursor with acetylating agents under controlled conditions. A common method includes using 1,3-thiazolidine-4-carboxylic acid, which is acetylated using acetic anhydride in the presence of a base such as pyridine. The reaction is carried out at room temperature, and the product is purified through recrystallization. Industrial production of this compound may involve similar synthetic routes but on a larger scale, optimized for yield and purity, often using continuous flow reactors to maintain consistent reaction conditions.

Example In a stirred tank reactor, 1, 3-thiazolidin-4-carboxylic acid, acetic anhydride, and ethanol were mixed and stirred at reflux for 24 hours. The solid was recovered by vacuum filtering, resulting in a mixture of N-acetyl-1, 3- thiazolidin-4-carboxylic acid and 4-carboxy-l, 3- thiazolidinium acetate .

Types of Reactions

(4S)-3-acetyl-1,3-thiazolidine-4-carboxylic acid can undergo several types of reactions:

- Oxidation Oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate, can lead to the formation of sulfoxides or sulfones.

- Reduction Reduction using reducing agents like lithium aluminum hydride can lead to the formation of thiazolidine derivatives with reduced functional groups.

- Substitution Nucleophilic substitution reactions can occur, where the acetyl group can be replaced by other functional groups using appropriate nucleophiles.

Mechanism of Action

The mechanism of action of (4S)-3-acetyl-1,3-thiazolidine-4-carboxylic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes, affecting biochemical pathways. For example, it may inhibit enzymes involved in microbial cell wall synthesis, leading to antimicrobial effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thiazolidine-4-carboxylic acid derivatives share a common core structure but differ in substituents, stereochemistry, and biological activities. Below is a systematic comparison:

Substituent Variations at the 2- and 3-Positions

Acyl-Substituted Derivatives

- (4S)-3-Acetyl-1,3-thiazolidine-4-carboxylic acid : The acetyl group enhances lipophilicity, influencing its bioavailability and interaction with biological targets. Its radioprotective properties are linked to free radical scavenging .

- Pidotimod [(4R)-3-(5-oxo-L-prolyl)-1,3-thiazolidine-4-carboxylic acid]: Substituted with a 5-oxoproline group at the 3-position, this derivative exhibits immunomodulatory activity. The (R)-configuration at C4 distinguishes it from Folcisteine and is critical for its pharmacological action as an immune stimulant .

Aromatic and Heteroaromatic Substituents

- (4S)-2-(3-Hydroxyphenyl)-1,3-thiazolidine-4-carboxylic acid : A hydroxyphenyl group at the 2-position increases polarity, affecting solubility and hydrogen-bonding interactions. This derivative is used in synthetic chemistry for constructing spiro-heterocycles .

- (4S)-2-(4-Bromophenyl)-1,3-thiazolidine-4-carboxylic acid : The bromine atom enhances steric bulk and may influence halogen bonding in crystal packing or protein interactions .

- (4S)-2-(2,3,4-Trifluorophenyl)-1,3-thiazolidine-4-carboxylic acid : Fluorine substituents improve metabolic stability and membrane permeability, making this compound relevant in drug discovery .

Stereochemical Variations

The configuration at C4 significantly impacts biological activity:

- (4S)-Configured Derivatives : Folcisteine’s (4S)-configuration is essential for its radioprotective effects . Similarly, (4S)-2-(3-hydroxyphenyl) derivatives are used in asymmetric synthesis .

- (4R)-Configured Derivatives: Pidotimod’s (4R)-configuration is linked to its immunostimulatory profile, highlighting the enantioselectivity of biological systems .

Functional Group Modifications

- Carboxylic Acid Derivatives : The 4-carboxylic acid group is conserved in most analogs, enabling salt formation and improving water solubility.

- Ester and Amide Derivatives : For example, (4S)-2-ethyl-1,3-thiazolidine-4-carboxylic acid (with an ethyl group at C2) shows altered pharmacokinetic properties compared to Folcisteine .

Data Table: Key Structural and Functional Properties

Biological Activity

(4S)-3-acetyl-1,3-thiazolidine-4-carboxylic acid is a compound of increasing interest in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article provides an overview of its biological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

The compound features an acetyl group and a carboxylic acid functionality, contributing to its reactivity and biological activity. The thiazolidine ring structure allows for various chemical transformations, making it a versatile building block in synthetic chemistry.

Antimicrobial Properties

Research has indicated that (4S)-3-acetyl-1,3-thiazolidine-4-carboxylic acid exhibits significant antimicrobial activity. It has been shown to inhibit the growth of various bacterial strains by interfering with microbial cell wall synthesis, which is a critical target for many antibiotics.

Antioxidant Activity

The compound demonstrates potent antioxidant properties, as evidenced by its ability to scavenge free radicals in vitro. In a study measuring its effectiveness against DPPH radicals, it showed an IC50 value of 18.17 µg/mL, indicating strong antioxidant potential . This activity suggests potential applications in preventing oxidative stress-related diseases.

Neuroprotective Effects

Thiazolidine derivatives, including (4S)-3-acetyl-1,3-thiazolidine-4-carboxylic acid, have been evaluated for neuroprotective effects. These compounds may mitigate oxidative stress and neuroinflammation, making them candidates for treating neurodegenerative diseases such as Alzheimer's .

The biological activity of (4S)-3-acetyl-1,3-thiazolidine-4-carboxylic acid can be attributed to several mechanisms:

- Enzyme Inhibition : The compound acts as an inhibitor of enzymes involved in critical metabolic pathways. For instance, it may inhibit tyrosinase, an enzyme linked to melanin production and implicated in various skin disorders .

- Modulation of Signaling Pathways : It has been suggested that the compound can modulate inflammatory responses by interacting with cytokine signaling pathways, which may contribute to its anti-inflammatory effects .

Comparative Analysis with Related Compounds

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 1,3-Thiazolidine-4-carboxylic Acid | Lacks acetyl group | Primarily studied for antibacterial properties |

| 2-Acetylthiazolidine-4-carboxylic Acid | Similar structure but different substitution patterns | Investigated for anti-diabetic effects |

| N-Acetyl-L-thiazolidine-4-carboxylic Acid | Enantiomeric form | Studied for metabolic regulation |

This table highlights the unique structural features and biological activities of compounds related to (4S)-3-acetyl-1,3-thiazolidine-4-carboxylic acid. Its specific acetyl substitution differentiates it from other thiazolidines.

Case Studies and Research Findings

- Antimicrobial Activity : A study demonstrated that (4S)-3-acetyl-1,3-thiazolidine-4-carboxylic acid effectively inhibited the growth of Escherichia coli, showcasing its potential as a therapeutic agent against bacterial infections .

- Neuroprotective Study : Research on thiazolidine derivatives revealed their ability to protect neuronal cells from oxidative damage in vitro. The findings support the hypothesis that these compounds can serve as neuroprotective agents in models of neurodegeneration .

Q & A

Basic: What are the recommended methodologies for synthesizing (4S)-3-acetyl-1,3-thiazolidine-4-carboxylic acid derivatives?

Answer: Synthesis typically involves coupling reactions using carbodiimide-based reagents. For example, (2RS,4R)-2-arylthiazolidine-4-carboxylic acid derivatives can be synthesized by activating Boc-protected carboxylic acids with EDCI and HOBt in CH₂Cl₂, followed by reaction with amines and subsequent Boc deprotection with TFA . Yield optimization (58–76%) depends on substituent steric effects and reaction time. Methodological challenges include managing racemization at the 4S position, requiring strict temperature control (<0°C) and inert atmospheres .

Basic: How is the stereochemical configuration of the thiazolidine ring verified experimentally?

Answer: X-ray crystallography is the gold standard. For example, (2S,4S)-5,5-dimethyl-2-(pyridin-2-yl)-1,3-thiazolidine-4-carboxylic acid was resolved using SHELXL-2013, revealing an orthorhombic lattice (space group P2₁2₁2₁) with a 7.906 Å, b 11.306 Å, c 13.504 Å, and Z=4 . For non-crystalline samples, circular dichroism (CD) or NOESY NMR can confirm 4S configuration by analyzing vicinal coupling constants (³Jₐᵦ > 8 Hz for trans diaxial protons) .

Advanced: How do hydrogen-bonding networks in thiazolidine derivatives influence crystallographic refinement discrepancies?

Answer: Weak C–H∙∙∙π and O–H∙∙∙N interactions (e.g., 2.8–3.2 Å) in thiazolidine crystals complicate refinement. In (2S,4S)-5,5-dimethyl derivatives, O–H∙∙∙N bonds form helical chains along the a-axis, while C–H∙∙∙π contacts create layered structures . Discrepancies arise when SHELXL-2013 defaults underestimate anisotropic displacement parameters for flexible acetyl groups. Manual adjustment of ADP constraints and Hirshfeld surface analysis are recommended .

Advanced: What analytical challenges arise when quantifying thiazolidine-4-carboxylic acid derivatives in complex matrices (e.g., biological fluids)?

Answer: Thiazolidines can degrade under GC-MS conditions. For instance, 2-(isobutyl)-1,3-thiazolidine-4-carboxylic acid converts to aldehydes during distillation, inflating free aldehyde measurements . Mitigation strategies include:

- Using LC-MS/MS with stable isotope-labeled internal standards.

- Validating recovery rates via spike-and-recovery experiments (target: 85–115%).

- Avoiding high-temperature methods (>60°C) to prevent retro-aldithiolation .

Basic: Which spectroscopic techniques are most effective for characterizing acetyl-thiazolidine derivatives?

Answer:

- FT-IR : Acetyl C=O stretches appear at 1680–1710 cm⁻¹, while thiazolidine N–H bends are at 1570–1580 cm⁻¹ .

- ¹H NMR : Acetyl protons resonate at δ 2.1–2.3 ppm (singlet), and 4S stereochemistry is confirmed by J₄,5 coupling (~3 Hz) .

- HRMS : Use ESI+ for [M+H]⁺ ions; e.g., C₁₁H₁₄N₂O₂S requires m/z 238.0778 .

Advanced: How do structural modifications at the 3-acetyl group impact biological activity?

Answer: The acetyl group’s electrophilicity influences reactivity with biological nucleophiles. For example:

- Pidotimod ((4R)-3-(5-oxo-L-prolyl)-1,3-thiazolidine-4-carboxylic acid) shows immunomodulatory activity via TLR2 binding, dependent on acetyl-prolyl conformation .

- Replacing acetyl with nitro groups (e.g., 2-(4-nitrophenyl) derivatives) enhances antimicrobial activity but reduces solubility (LogP increases by ~1.5 units) . Quantitative structure-activity relationship (QSAR) models using Hammett σ constants can predict bioactivity trends .

Basic: What are the best practices for handling air-sensitive thiazolidine derivatives during synthesis?

Answer:

- Use Schlenk lines or gloveboxes (O₂ < 1 ppm).

- Purge solvents with N₂/Ar (≥3 cycles).

- Store intermediates under inert gas at –20°C in amber vials .

- Monitor oxidation via TLC (Rf shifts indicate disulfide formation) .

Advanced: Why do certain thiazolidine-4-carboxylic acid derivatives exhibit contradictory cytotoxicity data across studies?

Answer: Discrepancies stem from:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.